molecular formula C29H24OSi B8784151 2-Methoxy-3-(triphenylsilyl)naphthalene CAS No. 18768-23-5

2-Methoxy-3-(triphenylsilyl)naphthalene

Cat. No.: B8784151
CAS No.: 18768-23-5
M. Wt: 416.6 g/mol
InChI Key: IVHYVSVYOGOELZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(triphenylsilyl)naphthalene is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 2-position and a bulky triphenylsilyl (-SiPh₃) group at the 3-position. The methoxy group is electron-donating, which may influence the electronic properties of the aromatic system, while the triphenylsilyl group introduces significant steric hindrance. This compound is likely utilized in materials science or organic synthesis, particularly in asymmetric catalysis or as a ligand precursor, given the prevalence of triphenylsilyl-containing analogs in such applications .

Properties

CAS No.

18768-23-5

Molecular Formula

C29H24OSi

Molecular Weight

416.6 g/mol

IUPAC Name

(3-methoxynaphthalen-2-yl)-triphenylsilane

InChI

InChI=1S/C29H24OSi/c1-30-28-21-23-13-11-12-14-24(23)22-29(28)31(25-15-5-2-6-16-25,26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-22H,1H3

InChI Key

IVHYVSVYOGOELZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound C₃₁H₂₈OSi 2-OCH₃, 3-SiPh₃ ~452.7 (estimated) Inferred: Ligand synthesis, materials
(R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol C₅₆H₄₂O₂Si₂ 3-SiPh₃ (bis) 803.09 Asymmetric catalysis
2-(Triphenylsilyl)naphthalene C₂₈H₂₂Si 2-SiPh₃ 386.6 Not specified
2-Methoxynaphthalene C₁₁H₁₀O 2-OCH₃ 158.2 Reference standard in spectroscopy
Table 2: Analytical Methods for Naphthalene Derivatives
Compound Sample Matrix Method Detection Limit Source
2-Methylnaphthalene (environmental) Soil, sediment GC/MS 660 µg/kg
2-Methoxynaphthalene Pure compound Electron Ionization MS Not specified
Triphenylsilyl-containing analogs Commercial reagents Not reported

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